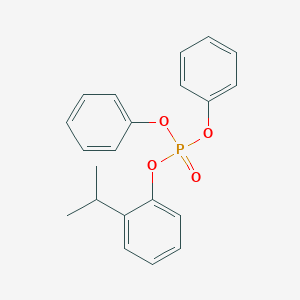

Isopropylphenyl diphenyl phosphate

Description

Evolution of Research on Organophosphate Flame Retardants and Plasticizers

The investigation into organophosphate flame retardants (OPFRs) and plasticizers is not a recent development, with some phosphorus-based flame retardants in use for over 150 years. berkeley.edu However, the research landscape has experienced a significant shift in recent decades. mdpi.comaaqr.orgnih.gov Initially, the focus was heavily on halogenated flame retardants, particularly polybrominated diphenyl ethers (PBDEs). berkeley.edu By the early 2000s, mounting evidence of the persistence, bioaccumulation, and toxicity of PBDEs led to their global phase-out. researchgate.net

This regulatory action created a demand for alternatives, propelling OPFRs, including triaryl phosphates like IPDP, to the forefront of manufacturing and, consequently, scientific inquiry. berkeley.eduwikipedia.orgjustia.com A bibliometric analysis of research on the health risks of OPFRs from 2003 to 2023 shows a period of rapid development starting in 2016, indicating a significant and growing interest in this class of compounds. mdpi.comnih.gov The number of publications on OPFRs in the atmosphere, for instance, has steadily increased over the past 15 years. aaqr.org This surge in research reflects a proactive approach to understanding the potential environmental and health implications of these widely used chemicals.

Significance of Isopropylphenyl Diphenyl Phosphate (B84403) in Environmental and Health Science

Isopropylphenyl diphenyl phosphate is a significant compound in environmental and health science due to its widespread use as a flame-retardant plasticizer, hydraulic fluid, and lubricant additive. nih.gov Commercial IPDP is typically a complex mixture of isomers, including mono-, di-, and tri-isopropylated phenyl phosphates, as well as non-isopropylated triphenyl phosphate. nih.govuzh.ch Its physical and chemical properties, such as its low water solubility and high octanol-water partition coefficient (log Kow), influence its environmental behavior. nih.govservice.gov.uk

Environmental Presence and Fate:

IPDP is released into the environment through various industrial processes and from consumer products. service.gov.uk It has been detected in diverse environmental matrices, including surface water, sediment, and soil. service.gov.uk Studies have shown that while it can biodegrade, the process is slow in anaerobic sediment conditions. nih.gov For instance, one study observed only 1.1% to 7.3% degradation to CO2 after four weeks. nih.gov The degradation of IPDP in the environment can lead to the formation of other compounds, such as diphenyl phosphate (DPHP), which is a major metabolite of several aryl-phosphate flame retardants. industrialchemicals.gov.au The environmental risks associated with IPDP are a subject of ongoing assessment, with potential risks identified for aquatic and terrestrial compartments. service.gov.uk

Health Implications:

Research into the health effects of IPDP has raised concerns, particularly regarding its potential for developmental and reproductive toxicity, as well as neurotoxicity. nih.govresearchgate.netnih.govindustrialchemicals.gov.au The toxicity of IPDP can vary depending on the specific isomeric composition of the commercial mixture. uzh.chindustrialchemicals.gov.au

Studies in animal models have provided key insights:

Reproductive and Developmental Toxicity: In studies on Sprague-Dawley rats, exposure to isopropylated phenyl phosphate (IPP) mixtures, which include IPDP, resulted in adverse reproductive outcomes, including reduced pup survival and delays in pubertal endpoints. nih.govresearchgate.netnih.gov These studies also indicated that the compound can be transferred from mother to offspring during gestation and lactation. nih.govnih.gov

Neurotoxicity: The neurotoxic potential of IPDP is linked to the position of the isopropyl group on the phenyl ring, with ortho-substituted isomers showing greater toxicity. uzh.chindustrialchemicals.gov.au Some triaryl phosphates can cause organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.au While IPDP itself may not be as potent as other neurotoxic organophosphates, studies in hens have shown it can cause ataxia and degeneration of the spinal cord and peripheral nerves at high doses. wa.gov Research has also pointed to the urinary metabolite of IPDP, isopropyl-phenyl phenyl phosphate (ip-PPP), being associated with decreased fine motor skills in children. nih.gov

Current Research Landscape and Knowledge Gaps

The current research on IPDP is part of a broader investigation into the health and environmental risks of OPFRs as a class. A key trend is the move towards multidisciplinary research to understand the complex interactions of these compounds. nih.govresearchgate.net

Current Research Focus:

Comprehensive Exposure Assessment: There is a significant effort to characterize human exposure to OPFRs, including IPDP, from various sources. mdpi.comnih.gov This includes biomonitoring studies that measure metabolites like ip-PPP in human samples such as urine and hair to assess internal exposure levels. nih.govnih.gov

Mechanisms of Toxicity: Researchers are actively investigating the mechanisms through which OPFRs exert their toxic effects. nih.gov This includes exploring endocrine-disrupting activities and in vivo metabolic processes. nih.govnih.gov Studies are also examining the potential for OPFRs to induce neuroinflammation and other non-cholinesterase-related neurotoxic effects. nih.gov

Mixture Toxicity: Recognizing that human and environmental exposures involve complex mixtures of chemicals, studies are beginning to assess the combined effects of different OPFRs and their metabolites.

Identified Knowledge Gaps: Despite the growing body of research, several critical knowledge gaps remain:

Health Effects of Metabolites: While the toxicity of parent OPFR compounds is being studied, there is a significant lack of information on the potential health effects of their metabolites, such as DPHP and ip-PPP. nih.gov

Long-Term, Low-Dose Exposure: Most toxicological studies have focused on acute or high-dose exposures. The effects of chronic, low-level exposure to IPDP, which is more representative of human environmental exposure, are not well understood. usask.ca

Isomer-Specific Toxicity: The toxicity of commercial IPDP mixtures can vary depending on their isomeric composition. uzh.chindustrialchemicals.gov.au More research is needed to understand the specific toxicity of individual isomers to better assess the risks of different commercial formulations.

Comprehensive Risk Assessment: A complete picture of the risks posed by IPDP requires integrating data on exposure, hazard, and mechanisms of action. There is a need for more comprehensive risk assessments that consider the entire life cycle of the compound and its degradation products. mdpi.comservice.gov.uk

Environmental Fate of Degradation Products: The environmental behavior and ultimate fate of IPDP degradation products are not fully characterized. industrialchemicals.gov.auresearchgate.net

Addressing these knowledge gaps is crucial for developing effective risk management strategies and ensuring the safety of OPFRs used as alternatives to legacy flame retardants.

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H21O4P | nih.gov |

| Molecular Weight | 368.4 g/mol | nih.gov |

| Appearance | Viscous light yellow liquid | nih.gov |

| Water Solubility | < 1 mg/mL at 25 °C | nih.gov |

| log Kow (Octanol-Water Partition Coefficient) | 5.31 | nih.gov |

| Vapor Pressure | 9.5 x 10-6 mmHg at 25°C | service.gov.uk |

| Melting Point | -26 °C | service.gov.uk |

| Boiling Point | >300 °C | service.gov.uk |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | IPDP |

| Organophosphate Flame Retardants | OPFRs |

| Polybrominated Diphenyl Ethers | PBDEs |

| Diphenyl Phosphate | DPHP |

| Isopropyl-phenyl phenyl phosphate | ip-PPP |

| Triphenyl Phosphate | TPP/TPHP |

| Tris(2,3-dibromopropyl) phosphate | Tris-BP |

| Resorcinol bis(diphenylphosphate) | RDP |

| Bisphenol A diphenyl phosphate | BADP |

| Tricresyl phosphate | TCP |

| Dimethyl methylphosphonate | DMMP |

| Tris(1,3-dichloro-2-propyl)phosphate | TDCPP |

| Tetrakis(2-chlorethyl)dichloroisopentyldiphosphate | V6 |

| Diethyl Phosphate | DEP |

| Diethylthiophosphate | DETP |

| Dimethylphosphate | DMP |

| Diethyldithiophosphate | DEDTP |

| Bis(2-chloroisopropyl) phosphate | BCIPP |

| Bis(dichloropropyl) phosphate | BDCIPP |

| Bisphenol diphenyl phosphate | BPDP |

| Cresyl diphenyl phosphate | CDP |

| Di-n-butyl phosphate | DnBP |

| Ethyldiphenyl phosphate | EDHP |

| Ethylhexyl diphenyl phosphate | EHDPHP |

| Isodecyldiphenyl phosphate | IDDP |

| Methyl diphenyl phosphate | MDPP |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenyl (2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXNVYMIYBNZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858794 | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000035 [mmHg] | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28108-99-8, 64532-94-1, 93925-53-2 | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-Methylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028108998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mixed (1-methylethyl)phenyl and Ph triesters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093925532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1-methylethyl)phenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6EIH93ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Isomer Research

Synthetic Pathways and Methodological Advancements

The production of isopropylphenyl diphenyl phosphate (B84403) primarily involves the esterification of phenols with a phosphorus-containing reagent. Research has focused on optimizing this process to enhance efficiency and product quality.

Esterification Processes and Catalyst Systems

The fundamental synthesis of isopropylphenyl diphenyl phosphate involves the reaction of isopropylphenol with phosphorus oxychloride. google.com This process is a classic example of esterification. Phenol can also be alkylated with propylene (B89431) to produce isopropylphenols, which are then phosphorylated. google.com

Various catalysts are employed to facilitate this reaction. Friedel-Crafts catalysts are conventionally used for the initial isopropylation of phenol. google.com For the subsequent esterification step, different catalyst systems have been explored to improve reaction rates and yields. One notable advancement is the use of a calcium-magnesium catalyst, which has been shown to increase the yield of the esterification process from 78% to 83%. google.com This is attributed to the larger contact area between the catalyst and reactants, leading to a more complete reaction. google.com Other catalysts used in esterification processes for related compounds include sulfuric acid, sulfonic acid, p-toluenesulfonic acid, and diaryl phosphoric acids like diphenyl phosphoric acid. google.com

Improved Yield and Purity Methodologies for this compound Production

Achieving high yield and purity is a key challenge in the industrial production of this compound. Methodologies to improve these parameters often involve adjustments to raw material ratios and purification techniques.

One approach to enhance yield is to use an excess of phosphorus oxychloride relative to the alkylphenol, with an optimal mole ratio ranging from 1:3.0 to 1:5.0. google.com This ensures the complete reaction of the alkylphenol. google.com Following the esterification, a multi-step purification process is typically employed. This includes a depressurized acid discharging system to reduce the acid value of the crude ester, followed by heating and reduced-pressure distillation to separate and purify the final product. google.com Distillates collected at a temperature of 270°C are considered the finished product. google.com

Isomeric Composition and Structural Characterization in Commercial Mixtures

Commercially available this compound is not a single compound but rather a complex mixture of isomers. publisso.de This isomeric distribution has significant implications for research and industrial applications.

Analysis of Mono-, Di-, and Tri-isopropylated Isomers

Commercial this compound mixtures consist of mono-, di-, and tri-isopropylated phenyl phosphate isomers. publisso.denih.gov The specific isomers present can include 2-isopropylphenyl diphenyl phosphate (2-IPDPP), 3-isopropylphenyl diphenyl phosphate (3-IPDPP), and 4-isopropylphenyl diphenyl phosphate (4-IPDPP), as well as various di- and tri-isopropylated versions. nih.gov For instance, a study of the flame retardant mixture FM 550 found that 2-isopropylphenyl diphenyl phosphate, 2,4-dithis compound, and bis(2-isopropylphenyl) phenyl phosphate were the most prevalent ITP isomers. nih.gov The molar masses of these isomers can vary, with values of 368.4 g/mol , 410.4 g/mol , and 452.5 g/mol corresponding to mono-, di-, and tri-isopropylated species, respectively. publisso.de

Analytical techniques such as gas chromatography with a mass selective detector are used to separate and quantify the individual isomers in these complex mixtures. publisso.de

Impact of Isomer Distribution on Research Outcomes

The variable composition of commercial this compound mixtures can significantly influence research findings. publisso.de Different isomers may exhibit distinct physical, chemical, and toxicological properties. Therefore, understanding the specific isomer distribution within a tested mixture is crucial for accurate interpretation of experimental results. For example, research on the flame retardant mixture Firemaster 550 revealed that the aryl phosphate components, which include various isopropylated phenyl phosphate isomers, were responsible for observed neurotoxic effects. turi.org Another study on the developmental toxicity of Firemaster 550 components found that mono-substituted isopropylated triaryl phosphate (mono-ITP) induced cardiac abnormalities in zebrafish embryos. nih.gov These findings highlight the importance of characterizing the isomeric profile of IPDPP mixtures in research studies.

Research on Related Aryl Phosphate Esters

The study of this compound is part of a broader field of research into aryl phosphate esters. These compounds share structural similarities and are often used in similar applications, such as flame retardants and plasticizers. turi.org

Other notable aryl phosphate esters include triphenyl phosphate (TPP), tricresyl phosphate (TCP), and 2-ethylhexyl diphenyl phosphate (EHDPP). turi.orgacs.org Like IPDPP, these compounds are often found in commercial flame retardant mixtures. nih.govturi.org Research on these related esters provides a wider context for understanding the properties and potential effects of this compound. For instance, studies have investigated the reproductive toxicity and potential for endocrine disruption of various aryl organophosphate esters. acs.orgnih.gov The synthetic methodologies and analytical challenges associated with these related compounds often parallel those encountered with IPDPP.

Environmental Occurrence and Distribution Research

Global Detection and Environmental Compartments

Scientific studies have detected Isopropylphenyl diphenyl phosphate (B84403) in various environmental matrices across the globe, indicating its release from numerous sources and subsequent transport.

Atmospheric Presence and Transport Dynamics

Once released into the atmosphere, vapor phase Isopropylphenyl diphenyl phosphate can be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 0.85 days. nih.gov However, organophosphate flame retardants (OPFRs) like IPPDPP are often found in the particulate phase in the air, which can account for up to 90% of their total atmospheric concentration. aaqr.org This association with particulate matter makes them more persistent and allows for long-range transport to remote areas such as the Arctic and Antarctica. aaqr.orgindustrialchemicals.gov.au For instance, concentrations of up to 92.3 ± 13.8 pg m–3 have been measured in the air in Antarctica. aaqr.org The degradation half-life of particle-bound IPPDPP is estimated to be between 2.1 and 5.3 days. industrialchemicals.gov.au

Near industrial sources, atmospheric concentrations can be significantly higher. For example, this compound was detected in a concentration range of 0.001 to 0.005 ng/cu m on high volume air filter pads near an industrial facility in Bethlehem, PA. echemi.com

Occurrence in Aquatic Environments (Surface Water, Wastewater)

This compound is frequently detected in various aquatic environments. In surface waters, including lakes and rivers, concentrations can vary significantly. One study reported concentrations ranging from 92 to 930 ng/L in river water and 13 to 410 ng/L in lake water. researchgate.net Another study detected the compound at concentrations of less than 0.01 ppm in water samples near several industrial sites, but as high as 3.0 ppm near a chemical company in Burlington, NJ. nih.gov

The presence of IPPDPP in wastewater is a significant pathway for its entry into aquatic systems. researchgate.net While it can undergo primary biodegradation in activated sludge and river water, with a 50% degradation in 3 days, its continuous release can lead to persistent levels in the environment. echemi.com The compound's low estimated Henry's Law constant suggests that volatilization from water is a slow process, with an estimated half-life of about 907 days from a model river. nih.gov

Sediment and Soil Contamination Studies

Due to its chemical properties, this compound has a high tendency to adsorb to suspended solids and sediments in aquatic environments. nih.gov This leads to its accumulation in bottom sediments, where it biodegrades slowly. nih.govechemi.com

Concentrations in sediment and soil can be substantial, particularly near industrial areas. For example, sediment samples near a steel company in Bethlehem, PA, showed concentrations ranging from 0.3 to 5.0 ppm, while soil samples were less than 0.1 ppm. echemi.com In other industrial locations, sediment concentrations have been recorded as high as 8.0 ppm, and soil concentrations have reached up to 400 ppm. echemi.com The high Koc value, estimated at 18400, suggests that this compound is expected to be immobile in soil. nih.gov

Here is a table summarizing the concentrations of this compound found in sediment and soil near various industrial sites:

| Industrial Site | Sediment Concentration (ppm) | Soil Concentration (ppm) |

| Bethlehem Steel Company, Bethlehem, PA | 0.3 - 5.0 | < 0.1 |

| FMC Corporation, Nitro, WV | 8.0 | 0.1 |

| Firestone Tire and Rubber Company, Pottstown, PA | 0.1 | - |

| Hooker Chemical Company, Burlington, NJ | 2.0 | < 1.0 |

| E.F. Houghton, Philadelphia, PA | - | 400 |

| Bethlehem Steel Company, Sparrows Point, MD | - | 1.0 |

| Firestone Tire and Rubber Company, Perryville, MD | - | 0.1 |

Indoor Environmental Accumulation (Dust)

This compound is a common contaminant in indoor environments, primarily accumulating in household dust. This is due to its use in a wide range of consumer products, including furniture, electronics, and textiles. researchgate.netnih.gov

Studies have shown widespread detection of isopropylated triaryl phosphates (ITPs), including IPPDPP, in house dust. nih.govnih.gov In a study comparing house dust from South China and the Midwestern United States, the median concentration of total ITPs was 63.4 ng/g in South China and 476 ng/g in the Midwestern U.S. nih.gov The isomer 2-isopropylphenyl diphenyl phosphate (2IPPDPP) was a dominant contributor to the ITP profile in both locations. nih.gov High concentrations of organophosphate esters, including IPPDPP, have been found in dust from areas with high human activity, such as gymnasiums, dormitories, and classrooms, with concentrations ranging from 1836.85 to 2566.97 ng/g. epa.gov

Spatial and Temporal Trends in Environmental Concentrations of this compound

The environmental concentrations of this compound exhibit both spatial and temporal variations. Spatially, higher concentrations are generally found in more urbanized and industrialized areas compared to rural and remote locations. nih.gov For example, a study on organophosphate esters in the Great Lakes basin found significantly higher levels at urban sites like Chicago and Cleveland compared to rural and remote sites. nih.gov

Temporal trend data for this compound specifically is limited. However, studies on related organophosphate flame retardants have shown varying trends. For instance, a study conducted between 2012 and 2014 in the Great Lakes region reported a general decreasing trend for most atmospheric organophosphate esters, with halving times of about 3.5 years at urban sites and 1.5 years at rural and remote sites. nih.gov Conversely, concentrations of the metabolite diphenyl phosphate (DPHP), which can be formed from the degradation of IPPDPP and other aryl-OPEs, showed a significant but smaller increase in human urinary samples between 2002 and 2015 compared to other OPE metabolites. nih.govepa.gov This suggests that while the use of some parent compounds may be decreasing, human exposure to the broader class of aryl-OPEs remains prevalent. researchgate.net

Sources and Release Pathways into the Environment

The primary source of this compound in the environment is its production and use in a variety of industrial and consumer applications. nih.gov It is utilized as a flame-retardant plasticizer, a hydraulic fluid, and a lubricant additive. nih.gov

Release into the environment can occur at various stages of its life cycle:

Production and Formulation: Emissions can occur during the manufacturing and blending of the chemical into other products. service.gov.uk

Industrial Use: Its application in manufacturing processes for products like PVC, polyurethanes, textiles, paints, and coatings can lead to releases. service.gov.uk

Consumer Product Use: The compound can be released from consumer products during their service life through volatilization and abrasion, leading to its presence in indoor air and dust. researchgate.netservice.gov.uk

Waste Disposal: Improper disposal of products containing this compound and releases from landfills can contribute to soil and water contamination. pops.intchemicalbook.com

An environmental risk assessment estimated the following releases of this compound:

| Life Cycle Stage | Release to Air ( kg/day ) | Release to Water ( kg/day ) | Release to Soil ( kg/day ) |

| Local | |||

| Production | - | 23 | - |

| Formulation | 0.58 | 1.74 | - |

| Processing | 0.018 | - | - |

| Losses during service life | - | 190 | - |

| Waste remaining in the environment | 3.4 | 857 | 2,582 |

| Blending (Lubricant) | 1.05×10⁻⁹ | 7.93×10⁻⁴ | 2.7×10⁻⁷ |

| Losses in use (Lubricant) | - | 476 | - |

| Blending (Hydraulic Fluid) | 5.18×10⁻¹⁰ | 4.37×10⁻⁴ | 3.37×10⁻⁸ |

| Losses in use (Hydraulic Fluid) | - | 48 | - |

| Regional ( kg/year ) | |||

| Losses during service life | 1,710 | 3,717 | - |

| Waste remaining in the environment | 7,715 | 23,238 | - |

| Losses in use (Lubricant) | - | 1,904 | - |

| Losses in use (Hydraulic Fluid) | - | 192 | - |

| Continental ( kg/year ) | |||

| Losses during service life | 33,453 | - | - |

| Waste remaining in the environment | 31 | 7,715 | 23,238 |

| Losses in use (Lubricant) | 4,284 | 17,136 | - |

| Losses in use (Hydraulic Fluid) | 432 | 1,728 | - |

| Data from a UK environmental risk evaluation report. service.gov.uk |

Environmental Fate and Transformation Research

Biodegradation Pathways and Mechanisms of Isopropylphenyl Diphenyl Phosphate (B84403)

The breakdown of IPDPP in the environment is a slow process, influenced by the presence of microorganisms and the availability of oxygen.

Research indicates that isopropylphenyl diphenyl phosphate biodegrades slowly under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions in freshwater sediment. One study observed only 1-8% evolution of 14-CO2 over a four-week period, suggesting that biodegradation in sediment may not be a significant environmental fate process for this compound. nih.gov In aquatic environments, the degradation of related organophosphate flame retardants like triphenyl phosphate (TPHP) is known to occur under both aerobic and anaerobic conditions. industrialchemicals.gov.au For instance, TPHP has shown 83-94% degradation in a 28-day aerobic biodegradation test. industrialchemicals.gov.au While specific data for IPDPP is limited, the behavior of similar compounds provides insight into its potential degradation pathways.

Microorganisms play a role in the transformation of IPDPP. Studies on similar aryl phosphates have shown that microbial action can lead to the degradation of these compounds. For example, the degradation of TPHP to diphenyl phosphate (DPHP) is thought to be mediated by cytochrome P450 (CYP) enzymes in various aquatic species and microbes. industrialchemicals.gov.au In microcosms containing sediment and water, the degradation of isopropyl phenyl diphenyl phosphate has been observed, with triphenyl phosphate identified as an apparent product, suggesting that microbial processes can attack the alkyl substituents of triaryl phosphates. nih.gov The biotransformation of TPHP in various organisms has resulted in the identification of numerous degradation products, with DPHP being a common metabolite across all tested species. industrialchemicals.gov.au

A key metabolite of several organophosphate esters, including this compound, is diphenyl phosphate (DPHP). industrialchemicals.gov.au The hydrolysis of the parent compound can lead to the formation of DPHP. For example, under environmentally relevant conditions, TPHP hydrolyzes to form DPHP and phenol. industrialchemicals.gov.au DPHP itself appears to be more resistant to further hydrolysis under neutral and basic conditions. industrialchemicals.gov.au In addition to DPHP, the degradation of isopropyl phenyl diphenyl phosphate in sediment-water microcosms has also suggested the formation of triphenyl phosphate, indicating a complex degradation pathway. nih.gov The presence of mono-isopropylphenyl phenyl phosphate (mono-ipPPP), a confirmed metabolite of isopropylated triarylphosphates, has been detected in human urine samples, further highlighting the biotransformation of these compounds. nih.gov

Photodegradation Research in Atmospheric and Aqueous Phases

In the atmosphere, this compound is expected to degrade through reactions with photochemically produced hydroxyl radicals. The estimated atmospheric half-life is approximately 0.85 days, based on an estimated rate constant of 1.888 x 10^-11 cm³/molecule-sec at 25°C. nih.gov This suggests that photodegradation is a relatively significant removal pathway in the atmosphere. In aqueous environments, while direct data on the photodegradation of IPDPP is scarce, related compounds like TPHP and DPHP are also expected to degrade via reaction with photogenerated hydroxyl radicals, although the rate can be influenced by their association with airborne particles. industrialchemicals.gov.au

Environmental Persistence and Degradation Rate Studies

This compound is considered to be persistent in certain environmental compartments. Default half-lives for its complete degradation have been estimated at 50 days in water, and significantly longer in soil and sediment at 900 days. psu.edu Another prediction model estimated half-lives of 38 days in water, 75 days in soil, and 340 days in sediment. psu.edu These values indicate a moderate to high persistence, particularly in soil and sediment environments. The persistence of organic pollutants is a key factor in their potential to cause adverse effects and be transported over long distances. dntb.gov.ua

| Environmental Compartment | Predicted Half-Life (PBT Profiler) | Default Half-Life (UK EA) |

| Water | 38 days psu.edu | 50 days psu.edu |

| Soil | 75 days psu.edu | 900 days psu.edu |

| Sediment | 340 days psu.edu | 900 days psu.edu |

Bioaccumulation and Biomagnification Potential

The potential for a chemical to accumulate in living organisms (bioaccumulation) and increase in concentration at higher trophic levels (biomagnification) is a significant environmental concern. This compound has a reported log Kow of 5.31, which suggests a potential for bioaccumulation. nih.gov Bioconcentration factors (BCF), which measure the accumulation of a chemical in an organism from water, have been reported as 564 and calculated as 970 for this compound. psu.edu While these values are below some regulatory thresholds for high bioaccumulation potential, they still indicate a tendency to accumulate in organisms.

Uptake and Accumulation in Aquatic Organisms

The bioaccumulation potential of this compound (IPDPP) in aquatic environments has been evaluated through laboratory studies, focusing on its uptake and concentration in various organisms. The tendency of a chemical to accumulate is often indicated by its bioconcentration factor (BCF), which compares the concentration of the chemical in an organism to its concentration in the surrounding water.

Research has demonstrated that IPDPP can be taken up from the water and accumulate in fish. In a 28-day study, fathead minnows (Pimephales promelas) exposed to a concentration of 2.5 µg/L of IPDPP accumulated the compound to levels 495 times that of the surrounding medium. researchgate.net This indicates a notable potential for bioconcentration in fish species. The high lipophilicity of IPDPP, indicated by a measured log octanol-water partition coefficient (log Kow) of 5.31, supports this potential for accumulation in the fatty tissues of aquatic organisms. researchgate.net Based on this log Kow value, an estimated BCF of 6,390 can be calculated, further suggesting that bioconcentration is an important environmental fate process for this compound. researchgate.net

Studies on early life stages of zebrafish (Danio rerio) have provided insight into the uptake of different isomers of IPDPP. In an analysis of larval homogenate, various IPP isomers were detected and quantified. The research found that triphenyl phosphate (TPP), a component of the IPP mixture, showed the highest uptake at 56.43%. researchgate.net This was followed by the mono-isopropylated isomers, 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP), which collectively accounted for 36.67% of the uptake. researchgate.net The bis-isopropylated isomers showed the lowest uptake at 6.90%. researchgate.net These findings highlight that different components of commercial IPDPP mixtures can have varying uptake efficiencies in aquatic organisms.

Table 1: Bioconcentration and Uptake of this compound (IPDPP) in Aquatic Organisms

| Organism | Parameter | Value | Exposure Details | Source |

|---|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | Bioconcentration Factor (BCF) | 495 | 28-day exposure to 2.5 µg/L | researchgate.net |

| Fathead Minnow (Pimephales promelas) | Estimated Bioconcentration Factor (BCF) | 6,390 | Calculated from log Kow of 5.31 | researchgate.net |

| Zebrafish (Danio rerio) Larvae | Uptake of Mono-IPP Isomers (2IPPDPP & 4IPPDPP) | 36.67% | Analysis of larval homogenate | researchgate.net |

| Zebrafish (Danio rerio) Larvae | Uptake of Bis-IPP Isomers | 6.90% | Analysis of larval homogenate | researchgate.net |

Potential for Food Web Transfer

The potential for a substance to be transferred through the food web, leading to higher concentrations at successively higher trophic levels, is known as biomagnification. This is typically quantified using a trophic magnification factor (TMF), where a value greater than 1 indicates that the chemical is biomagnifying.

Direct studies measuring the TMF for the parent compound this compound in aquatic food webs are limited. However, research on other closely related organophosphate flame retardants (OPFRs) provides valuable context. Many OPFRs, such as tri-n-butyl phosphate (TnBP) and triphenyl phosphate (TPhP), have been observed to undergo trophic dilution (TMF < 1) in aquatic food webs. nih.gov This lack of magnification is often attributed to the ability of organisms at various trophic levels to metabolize the parent compounds. nih.gov

While the parent IPDPP compound may not biomagnify, the behavior of its metabolites is a critical aspect of its potential impact on food webs. Diphenyl phosphate (DPHP) is a primary metabolite of IPDPP. nih.gov A study investigating the trophodynamics of OPFRs and their metabolites in the Pearl River estuary found that while most parent OPFRs did not show significant biomagnification, their metabolites did. nih.gov Specifically, all of the OPFR metabolites analyzed, including DPHP, exhibited a mean TMF greater than 1. nih.gov This phenomenon, termed "pseudo-biomagnification," is thought to result from the biotransformation of the parent OPFRs within organisms at higher trophic levels, leading to an accumulation of the metabolites. nih.gov

The physicochemical properties of a compound also influence its food web behavior. For some OPFRs, a positive correlation has been observed between their lipophilicity (log Kow) and their TMF. nih.gov Given IPDPP's high log Kow of 5.31, it possesses the hydrophobic characteristics that are typically associated with bioaccumulation. researchgate.netnih.gov However, the potential for rapid metabolism can counteract this, leading to the trophic dilution of the parent compound while its metabolites accumulate and magnify. nih.govnih.gov Therefore, while IPDPP itself may not biomagnify, its transformation into persistent metabolites like DPHP creates a potential pathway for the trophic transfer and magnification of these breakdown products within aquatic food webs.

Ecotoxicological Research

Toxicity in Aquatic Organisms

IPP and its degradation products have been detected in various aquatic environments, prompting extensive research into their effects on aquatic life. nih.gov

Studies on fish species, particularly zebrafish (Danio rerio), have provided significant insights into the aquatic toxicity of IPP and its metabolites.

Acute Toxicity: The acute toxicity of IPP's metabolite, diphenyl phosphate (B84403) (DPP or DPhP), to zebrafish embryos has been quantified with a 96-hour median lethal concentration (LC50) of 50.0 ± 7.1 mg/L. researchgate.net However, some research suggests that acute toxic effects, such as cardiac defects and mortality in zebrafish larvae, only manifest at very high concentrations (e.g., >125 mg/L for cardiac defects and >10 mg/L for mortality), indicating lower acute toxicity at environmentally realistic concentrations. usask.ca Another related compound, 3-isopropylphenol, showed a 96-hour LC50 of 1 mg/L in zebrafish. mdpi.com

Chronic Toxicity: Chronic exposure to a degradation product of IPP, diphenyl phosphate (DPhP), has been shown to have significant sublethal effects. In a 120-day study, male zebrafish exposed to 35.6 μg/L of DPhP exhibited significant reductions in both body mass and length. usask.ca Furthermore, exposure of zebrafish embryos to 20 μM of IPP from 6 to 48 hours post-fertilization resulted in altered gene expression, indicating molecular-level impacts from short-term developmental exposure. nih.gov

Table 1: Acute and Chronic Effects of Isopropylphenyl Diphenyl Phosphate and its Metabolites on Fish

| Compound | Species | Exposure Type | Duration | Endpoint | Observed Effect/Concentration | Reference |

|---|---|---|---|---|---|---|

| Diphenyl phosphate (DPP) | Zebrafish (Danio rerio) | Acute | 96 hours | Mortality | LC50: 50.0 ± 7.1 mg/L | researchgate.net |

| Diphenyl phosphate (DPhP) | Zebrafish (Danio rerio) | Chronic | 120 days | Growth | Reduced body mass and length in males at 35.6 µg/L | usask.ca |

| This compound (IPP) | Zebrafish (Danio rerio) | Acute (embryonic) | 6-48 hpf | Gene Expression | Altered gene expression at 20 µM | nih.gov |

| 3-Isopropylphenol | Zebrafish (Danio rerio) | Acute | 96 hours | Mortality | LC50: 1 mg/L | mdpi.com |

The developmental and reproductive effects of IPP are a significant area of concern. Studies using zebrafish models have revealed that various organophosphate esters can lead to malformations and abnormal swimming behaviors at concentrations as low as 10⁻⁷ M. nih.gov

Exposure to IPP and the related compound triphenyl phosphate (TPHP) has been linked to developmental toxicity in zebrafish, including abnormal behavior and visual impairment in the early life stages. researchgate.net A primary metabolite, diphenyl phosphate (DPHP), is also associated with developmental toxicity and has been shown to impair cardiac development in zebrafish. researchgate.net The research highlights that while IPP is a mixture of isomers, its components can be transferred from mother to offspring during gestation and lactation, indicating a direct route for developmental exposure. nih.govnih.gov

There is growing evidence that IPP and other aryl-OPEs act as endocrine-disrupting chemicals (EDCs) in aquatic organisms. nih.gov These compounds can interfere with the normal functioning of hormones, which are crucial for regulating a wide range of physiological processes, including fertility, sexual maturation, and growth in fish. frontiersin.org

Scientific investigations have demonstrated that aryl-OPEs can act as antagonists for several hormone receptors. nih.gov This antagonism has been observed for estrogen receptor α (ERα), thyroid hormone receptor β (TRβ), and glucocorticoid receptor (GR). nih.gov Furthermore, exposure to these compounds can affect the genes responsible for the synthesis of key hormones like estrogen and cortisol. nih.gov In zebrafish embryos, IPP exposure has been found to disrupt gene sets associated with retinoic acid signaling, a critical pathway for development. nih.gov The ability of such chemicals to alter hormone receptor function and gene expression underscores their potential to disrupt endocrine pathways in aquatic life. nih.govfrontiersin.org

The neurotoxic potential of IPP is a key aspect of its ecotoxicological profile. Organophosphate compounds are historically known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. Recent studies on zebrafish suggest that some OPEs, including potentially IPP, are potent AChE inhibitors. nih.gov Reduced cholinesterase activity was observed in rat offspring exposed to IPP, supporting this mechanism of action. researchgate.netnih.govnih.gov

Beyond direct enzyme inhibition, IPP is associated with developmental neurotoxicity through various modes of action. nih.gov Analysis of zebrafish embryos exposed to IPP revealed disruptions in gene sets related to neurotransmitter synthesis. nih.gov The neurotoxicity of isopropylated triphenyl phosphate mixtures is noted to be dependent on the proportion of ortho-isomers, with o-isopropylphenyl diphenyl phosphate showing signs of inducing organophosphate-induced delayed neuropathy (OPIDN) in hens. industrialchemicals.gov.au Furthermore, a related compound, 3-isopropylphenol, was found to inhibit the motor activity of zebrafish larvae, suggesting impacts on the developing nervous system through pathways like neuroactive ligand-receptor interactions. mdpi.com

Table 2: Neurotoxic Effects of this compound and Related Compounds

| Compound/Mixture | Organism | Effect | Mechanism/Pathway | Reference |

|---|---|---|---|---|

| Organophosphate Esters (OPEs) | Zebrafish | Potent AChE inhibition | Acetylcholinesterase inhibition | nih.gov |

| This compound (IPP) | Rat (offspring) | Reduced cholinesterase activity | Acetylcholinesterase inhibition | researchgate.netnih.govnih.gov |

| This compound (IPP) | Zebrafish (embryo) | Disrupted neurotransmitter synthesis genes | Altered gene expression | nih.gov |

| o-isopropylphenyl diphenyl phosphate | Hen | Organophosphate-induced delayed neuropathy (OPIDN) | Neurotoxicity (isomer-specific) | industrialchemicals.gov.au |

| 3-Isopropylphenol | Zebrafish (larvae) | Inhibited motor activity | Neuroactive ligand-receptor interaction | mdpi.com |

Effects on Sediment-Dwelling and Terrestrial Organisms

The environmental risk assessment of this compound has identified potential risks for both sediment and soil compartments. service.gov.uk Although specific toxicity data for sediment-dwelling and terrestrial organisms are limited, the presence and behavior of IPP in these environments are of concern. service.gov.uk

Studies on the sorption of the metabolite DPP onto surficial sediments indicate a low affinity for binding, suggesting it is more likely to be mobile in groundwater rather than accumulating to high concentrations in sediment. researchgate.net However, other research indicates that organophosphate flame retardants can bioaccumulate, posing a threat to organisms in these matrices. bibliotekanauki.pl The need for long-term toxicity studies on sediment and terrestrial organisms has been highlighted to refine risk assessments. service.gov.uk

Secondary Poisoning Potential in Food Chains

A significant ecotoxicological concern for persistent and bioaccumulative substances is the potential for secondary poisoning, where predators are harmed by consuming contaminated prey. For this compound, potential risks of secondary poisoning have been identified in freshwater and terrestrial food chains. service.gov.uk

Mammalian and Human Health Toxicology Research

Toxicokinetics, Metabolism, and Distribution Studies

Toxicokinetic studies are fundamental to understanding how a chemical substance is processed by a living organism. For isopropylphenyl diphenyl phosphate (B84403) and related compounds, research has explored their absorption, distribution, metabolism, and excretion to characterize potential health risks.

While comprehensive studies detailing the complete absorption, distribution, and excretion (ADME) profile of pure isopropylphenyl diphenyl phosphate are not extensively detailed in the available literature, research on IPP mixtures in rat models provides significant insights into its distribution.

Following oral administration of an IPP mixture to Sprague Dawley rats, various isomers, including mono-isopropylated phenyl diphenyl phosphates, were quantifiable in the plasma of dams, indicating systemic absorption. A notable finding from these studies is the compound's ability to distribute to the brain. Analysis of brain-to-plasma concentration ratios in these rats were generally greater than one, which suggests a propensity for the compound to enter brain tissue. Further analysis indicated that di- and tri-substituted IPP isomers exhibited lower brain-to-plasma ratios compared to mono-substituted isomers like this compound.

Detailed information regarding the primary routes and rates of excretion for this compound is limited in the reviewed scientific literature.

The potential for chemical compounds to cross the placental barrier and be transferred from mother to offspring is a critical aspect of developmental toxicology. Studies have demonstrated that components of IPP mixtures, including this compound, can be transferred from maternal systems to offspring during both gestation and lactation.

In a study involving pregnant Sprague Dawley rats exposed to an IPP mixture, isomers of the compound were detected in fetuses on gestation day 18 and in offspring on postnatal day 4, confirming maternal transfer. This indicates that the developing fetus and neonate can be exposed to the compound through both the placenta and maternal milk. Quantitative analysis revealed the presence of IPP isomers in fetal homogenate and pup homogenate, confirming that both prenatal and postnatal exposure pathways exist.

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Research has shown that components of IPP mixtures can cross this protective barrier.

Studies in Sprague Dawley rats demonstrated that IPP components are able to cross the pup blood-brain barrier. Evidence for this includes brain-to-plasma concentration ratios greater than one, suggesting distribution into the brain. This is further supported by research on structurally similar organophosphate esters. For instance, studies on triphenyl phosphate (TPP), a component of IPP mixtures, and its primary metabolite, diphenyl phosphate (DPP), have shown that both compounds can cross the BBB in mice.

The biotransformation of this compound has been investigated through in vitro studies using human liver subcellular fractions. These studies are crucial for identifying metabolites that may serve as biomarkers of exposure or contribute to the compound's toxicological profile.

Using human liver S9 fractions, researchers investigated the phase I and phase II metabolism of 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP). The studies monitored for known or suspected metabolites arising from processes like hydrolysis or hydroxylation.

Key identified metabolites include:

Diphenyl Phosphate (DPHP) : A hydrolysis product.

Isopropylphenyl Phenyl Phosphate (ip-PPP) : Another metabolic product.

Hydroxy-isopropylphenyl Diphenyl Phosphate : A novel metabolite tentatively identified via high-resolution mass spectrometry. nih.gov

Mono-isopropenylphenyl Diphenyl Phosphate : A second novel metabolite also tentatively identified. This metabolite was subsequently detected in one of nine human urine samples screened, confirming its relevance as a potential biomarker of exposure. nih.govnih.gov

These findings indicate that the metabolism of this compound involves hydrolysis of the phosphate ester bonds and hydroxylation of the phenyl rings. nih.govnih.gov

Developmental and Reproductive Toxicity Studies

Research into the effects of this compound on development and reproduction is critical for assessing its risk to human health, particularly for sensitive populations such as children.

Perinatal exposure to a commercial mixture of isopropylated phenyl phosphates (IPP) has been shown to affect offspring development and pubertal timing in Sprague Dawley rats. nih.govnih.gov In these studies, maternal rats were exposed to IPP in their feed from gestation day 6 through postnatal day 28. nih.gov

Significant findings from these studies include reductions in pup body weights and delays in achieving pubertal milestones. nih.gov Pup survival was also negatively impacted at all exposure levels of the IPP mixture. nih.gov

Effects on Pup Body Weight Combined male and female pup weights were significantly lower than controls at various time points depending on the exposure level. For the 1000 ppm IPP exposure group, pup weights were 10%–15% lower than controls from postnatal day 7 to 21. nih.gov Higher exposure groups showed more pronounced effects. nih.gov

Effects on Puberty Exposure to the IPP mixture resulted in delays in pubertal endpoints. nih.govnih.gov Specifically, a delay of approximately two days in the age of vaginal opening (a marker of female puberty) was observed in female offspring from the 3000 ppm IPP group. nih.gov This delay was still present after adjusting for the lower body weights of the pups, indicating a more direct effect on the timing of puberty. nih.gov

| Exposure Group (ppm) | Effect on Pup Body Weight (Compared to Control) | Effect on Female Puberty (Vaginal Opening) |

|---|---|---|

| 1000 | 10%–15% lower (PND 7-21) | Data not specified |

| 3000 | 16%–29% lower (all timepoints) | Delayed by approx. 2 days |

| 10000 | 34%–65% lower (all timepoints) | Not assessed |

Impacts on Reproductive Performance and Organ Development

Research in mammalian models has demonstrated that exposure to isopropylated phenyl phosphate (IPP) can perturb reproductive outcomes and affect the development of organs. A key perinatal study in Sprague Dawley rats revealed that IPP exposure affected reproductive performance across all tested groups. nih.gov

Key findings from this research include a notable decrease in the number of live pups at concentrations of 3000 ppm and higher, with the most significant impact observed at 15,000 ppm, which resulted in a 76% reduction compared to controls. nih.gov Pup survival was also adversely affected at all exposure levels. nih.gov Furthermore, the offspring of exposed dams showed developmental toxicity, including reductions in body weight and delays in pubertal endpoints. researchgate.netnih.gov

| Parameter | Observation | Reference Concentration |

|---|---|---|

| Reproductive Performance | Perturbed in all exposure groups | ≥1000 ppm |

| Number of Live Pups | Decreased | ≥3000 ppm |

| Pup Survival (Postnatal Day 0) | Affected at all exposure levels | ≥1000 ppm |

| Pup Survival (Postnatal Days 1-4) | Reduced to 27%-71% of controls | 3000 ppm and 10,000 ppm |

| Pup Survival (Postnatal Days 5-28) | Reduced to 16%-25% of controls | 3000 ppm and 10,000 ppm |

| Offspring Bodyweight | Reduced | ≥1000 ppm |

| Pubertal Endpoints | Delayed | ≥1000 ppm |

Consideration of Early Life Stage Exposure

The potential for adverse health effects from early life stage exposure to this compound is a significant concern, as human exposure can begin during fetal development. nih.gov Studies have confirmed the transfer of the compound from mother to offspring during gestation and lactation. researchgate.netnih.gov This is particularly relevant as human exposure monitoring has shown that children can have higher concentrations of organophosphate ester metabolites compared to adults. nih.govnih.gov

Hand-to-mouth contact is considered a primary pathway of exposure for young children. nih.govelsevierpure.com Research using zebrafish models, a common tool for assessing developmental toxicity, has shown that early life exposure to IPP can lead to developmental defects, including pericardial edema, eye deformities, and a reduction in newborn neurons. nih.gov These findings highlight the sensitivity of developing organisms to this compound. nih.govnih.gov

Neurotoxicity Research

Mechanisms of Neuropathy Target Esterase (NTE) Inactivation

The neurotoxicity of certain organophosphorus compounds is linked to their ability to inhibit Neuropathy Target Esterase (NTE), a serine hydrolase essential for nerve health. uzh.chnih.gov The mechanism for this inhibition involves the phosphorylation of a serine residue in the active center of the NTE enzyme by the organophosphate. uzh.ch Following this initial binding, a subsequent irreversible step known as "aging" can occur, where an alkyl group is cleaved from the organophosphate, leaving a negatively charged phosphoryl residue bound to the enzyme. uzh.ch This "aging" process is considered a causal factor in the development of organophosphate-induced delayed neuropathy (OPIDN), a condition characterized by the distal degeneration of axons in the central and peripheral nervous systems. uzh.chnih.gov

Isomer-Specific Neurotoxic Potential

The neurotoxic potential of this compound is highly dependent on its specific isomeric structure. industrialchemicals.gov.auresearchgate.net The presence and position of the isopropyl group on the phenyl ring are critical determinants of toxicity. Research has consistently shown that ortho-substituted isomers are the most potent inducers of neurotoxicity. industrialchemicals.gov.aufood.gov.uk

Specifically, o-isopropylphenyl diphenyl phosphate has been shown to cause OPIDN in hens, a standard animal model for this type of neurotoxicity. industrialchemicals.gov.auresearchgate.net In contrast, tri-p-isopropylphenyl diphenyl phosphate did not produce OPIDN even at high doses. industrialchemicals.gov.au The unsymmetrical mono-ortho isomers appear to be more toxic in relation to OPIDN than the symmetrical tri-ortho isomers. industrialchemicals.gov.au Furthermore, the degree of isopropylation influences toxicity, with studies on commercial mixtures suggesting that neurotoxicity decreases as the degree of isopropylation increases. uzh.ch This isomer-specific activity is linked to the ability to inhibit Neuropathy Target Esterase (NTE), with the o-isopropylphenyl diphenyl phosphate isomer causing a significant decrease in NTE activity. industrialchemicals.gov.au

Neurobehavioral and Neurodevelopmental Effects

Exposure to this compound has been linked to adverse neurobehavioral and neurodevelopmental outcomes in both animal models and human studies.

In zebrafish, developmental exposure to isopropylated phenyl phosphate (IPP) resulted in hyperactivity, primarily observed during dark phases. nih.gov Further studies on zebrafish larvae showed that IPP exposure led to abnormal changes in swimming speed, total swimming distance, and trajectory. nih.gov These behavioral changes were associated with decreased activity of neurotransmitters like acetylcholinesterase and dopamine. nih.gov

In humans, a study of pregnant women and their children found an association between prenatal exposure to organophosphate esters and neurodevelopmental outcomes. nih.gov Specifically, for every interquartile increase in the urinary concentration of isopropyl-phenyl phenyl phosphate (ip-PPP), a metabolite of this compound, a 3.08 decrease in the fine motor assessment score was observed in the children. nih.gov In the perinatal rat study, reduced cholinesterase enzyme activity was noted in offspring, which is a well-known marker associated with neurotoxicity following exposure to organophosphate esters. nih.govresearchgate.netnih.gov

Endocrine Disrupting Activities

This compound and related aryl organophosphate esters (AOPEs) have been identified as potential endocrine-disrupting chemicals. tandfonline.com In vivo studies have demonstrated that these compounds can interfere with hormonal systems. For instance, exposure of adult Wistar rats to isopropylated triphenyl phosphate resulted in hypertrophy and an accumulation of lipids in the zona fasciculata cells of the adrenal cortex, indicating an effect on adrenal gland function. researchgate.netnih.gov

In vitro and in vivo studies on AOPEs have shown they can disrupt hormone levels and exhibit agonistic or antagonistic activity towards several key hormone receptors, including estrogen, androgen, and thyroid hormone receptors. tandfonline.com While some studies on specific organophosphate flame retardants have shown they can act as estrogen receptor antagonists in cell lines, the effects can be complex and vary between in vitro and in vivo models. tandfonline.comresearchgate.net Research on zebrafish has also indicated that exposure to these compounds can alter the balance of sex hormones. researchgate.net Transcriptome sequencing in zebrafish exposed to IPP revealed significant enrichment in the Retinoic acid (RA) signaling pathway, which plays a crucial role in development and endocrine function. nih.gov

Nuclear Receptor Antagonism (Estrogen, Retinoic Acid, Retinoid X Receptors)

This compound has been identified as an antagonist to multiple nuclear receptors that are crucial for vertebrate reproduction and development. acs.org Aryl organophosphate flame retardants are recognized as endocrine-disrupting chemicals that primarily target nuclear receptors like the estrogen receptor (ER), retinoic acid receptor (RAR), and retinoid X receptor (RXR). acs.org

A key study investigating 2-isopropylphenyl diphenyl phosphate (2IPPDPP), a major component of some flame-retardant mixtures, demonstrated its antagonistic activity against the medaka estrogen receptor (mER), retinoic acid receptor (mRAR), and retinoid X receptor (mRXR). acs.org The research established the 50% inhibitory concentrations (IC50) for these activities, quantifying the compound's potential to disrupt these critical signaling pathways. Disruption of these receptors by an antagonist can interfere with various stages of reproductive development. acs.org

Data derived from a study on Japanese Medaka (Oryzias latipes). acs.org

Impacts on Hormone Homeostasis

The antagonistic effects of this compound on nuclear receptors translate into tangible impacts on hormone homeostasis and reproductive health. The antiestrogenic activity of 2IPPDPP has been linked to the downregulation of vitellogenin (vtg) gene expression in the liver of Japanese medaka. acs.org This disruption contributes to ovarian retardation, characterized by a decrease in the proportion of mature oocytes and a corresponding increase in previtellogenic oocytes. acs.org

In animal studies, exposure to commercial isopropylated triphenyl phosphate formulations has been associated with histopathological changes in the adrenal glands and ovaries, which are key organs in the endocrine system. uzh.chresearchgate.net Studies in Sprague Dawley rats have shown that exposure to IPP can perturb reproductive performance. nih.govnih.gov In one study, female rats exposed to an IPP mixture experienced decreased numbers of live pups and reduced pup survival. nih.govnih.gov These findings underscore the potential for this compound to disrupt the delicate hormonal balance necessary for successful reproduction. nih.govresearchgate.net

Immunotoxicity Investigations

Currently, there is a lack of specific research focused on the immunotoxicity of this compound. While studies have examined the immunotoxic effects of other organophosphate flame retardants, such as triphenyl phosphate (TPHP) and tris(1,3-dichloro-2-propyl)phosphate (TDCIPP), direct data on IPP's impact on the immune system in mammalian models is not available in the reviewed literature.

Epidemiological Studies on Human Exposure and Health Outcomes

Isopropylated phenyl phosphates (IPP) have been detected in various environmental samples, leading to human exposure. nih.govnih.gov Evidence suggests that exposure occurs primarily through the oral ingestion of dust, with studies reporting higher concentrations of organophosphate flame retardant metabolites in children compared to adults. nih.govnih.gov The detection of IPP and its components in indoor dust, air, and human tissues like blood and breast milk indicates widespread and persistent exposure.

While toxicological studies in animals have linked IPP exposure to reproductive and developmental toxicity, direct epidemiological evidence connecting IPP exposure to specific health outcomes in human populations is still emerging. researchgate.netnih.gov A review of organophosphate flame retardants in Europe noted epidemiological evidence for neurodevelopmental outcomes related to Isopropylated triarylphosphate isomers (ITPs). mdpi.com However, comprehensive epidemiological studies focusing specifically on the health effects of this compound are limited. The lack of robust human data makes it difficult to fully assess the potential risk from environmental exposure to this compound. nih.gov

Analytical Methodologies in Isopropylphenyl Diphenyl Phosphate Research

Sample Preparation and Extraction Techniques for Diverse Environmental and Biological Matrices

The initial and critical step in the analysis of Isopropylphenyl diphenyl phosphate (B84403) (IPDPP) from various samples is the effective preparation and extraction of the compound. The choice of method depends heavily on the nature of the sample matrix, whether it be environmental or biological.

For air samples, a common technique involves drawing a defined volume of air through a quartz filter. researchgate.netpublisso.de To ensure accuracy, the filter is often spiked with a known amount of an internal standard, such as triphenyl phosphate-d15, before sampling. researchgate.netpublisso.de After collection, the IPDPP and the internal standard are extracted from the filter using a suitable solvent like ethyl acetate (B1210297). researchgate.netpublisso.de This process is typically enhanced by using an ultrasonic bath followed by shaking to maximize the recovery of the analytes. researchgate.netpublisso.de For samples that are heavily contaminated, an additional purification step using solid-phase extraction (SPE) may be employed to remove interfering substances. researchgate.netpublisso.de

In the case of aqueous samples, a liquid-liquid extraction is a frequently used method. For instance, a commercial isodecyl diphenyl phosphate product was analyzed by extracting the aqueous phase twice with methylene (B1212753) dichloride. service.gov.uk Another approach involves extracting water samples with cyclohexene, which is then directly analyzed. service.gov.uk

For solid samples, such as soil or sediment, or biological tissues, more rigorous extraction methods are necessary. These can include techniques like Soxhlet extraction or automated solvent extraction, which use organic solvents to isolate the target compound from the solid matrix. The choice of solvent and extraction conditions is crucial to achieve high extraction efficiency.

A summary of sample preparation techniques is presented in the table below.

| Matrix | Preparation/Extraction Technique | Key Details |

| Workplace Air | Quartz fiber filter sampling | Spiked with internal standard (triphenyl phosphate-d15), extraction with ethyl acetate using ultrasonication and shaking. Optional SPE cleanup. researchgate.netpublisso.de |

| Aqueous | Liquid-Liquid Extraction | Extraction with solvents like methylene dichloride or cyclohexene. service.gov.uk |

Chromatographic Separation Methods

Once extracted, the components of the sample, including IPDPP, need to be separated for individual analysis. Chromatography is the cornerstone of this separation process, with both gas and liquid chromatography being widely used.

Gas Chromatography Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like IPDPP. In a typical GC analysis of IPDPP, the sample extract is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the inside of the column. researchgate.net

A common setup for IPDPP analysis involves a capillary column with a specific length, internal diameter, and film thickness, such as a 30 m column with a 0.25 mm inner diameter and 0.25 µm film thickness. researchgate.net The separated compounds are then detected by a mass-selective detector (MSD). publisso.de The quantitative analysis is often performed using an internal standard method, where the ratio of the peak area of IPDPP to that of the internal standard is used for calibration. researchgate.netpublisso.de

Liquid Chromatography Applications